(R)-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid
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Overview
Description
®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of an ethynyl group, a methyl group, and an acetic acid moiety attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Methyl Group: The methyl group can be added through an alkylation reaction using a suitable methylating agent.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a suitable precursor is reacted with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid may involve large-scale versions of the synthetic routes mentioned above, with optimization for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the acetic acid moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Ethynyl-2-methylpyrrolidine-1-carboxylic Acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
®-2-Ethynyl-2-methylpyrrolidine-1-propionic Acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
®-2-Ethynyl-2-methylpyrrolidine-1-acetic Acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethynyl group allows for unique π-π interactions, while the acetic acid moiety provides opportunities for hydrogen bonding, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-9(2)5-4-6-10(9)7-8(11)12/h1H,4-7H2,2H3,(H,11,12)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPPTZCRBVHPOD-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1CC(=O)O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCCN1CC(=O)O)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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